

BI-4464: A Technical Guide to a Highly Selective PTK2/FAK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **BI-4464**, a potent and highly selective ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and experimental applications of this compound.

Core Compound Information

BI-4464 is a small molecule inhibitor that has garnered significant interest for its high selectivity for PTK2/FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] Its potent inhibitory activity and well-defined structure make it a valuable tool for studying FAK-mediated signaling pathways and a promising candidate for further drug development, particularly in oncology.

Chemical Structure and Properties

The chemical structure and key properties of **BI-4464** are summarized in the tables below. The crystal structure of **BI-4464** in complex with the PTK2 kinase domain has been determined and is available in the Protein Data Bank (PDB) under the accession code 618Z.



Identifier	Value	
IUPAC Name	3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1H-inden-4-yl)oxy]-5- (trifluoromethyl)pyrimidin-2-yl]amino]benzamide	
CAS Number	1227948-02-8	
Canonical SMILES	COC1=C(C=C(C=C1)NC1=NC=C(C(F) (F)F)C(=N1)OC1=C2C(=O)CC2=CC=C1)C(=O) NC1CCN(C)CC1	
InChI	InChI=1S/C28H28F3N5O4/c1-36-12-10-18(11-13-36)33-25(38)17-6-8-20(23(14-17)39-2)34-27-32-15-19(28(29,30,31))26(35-27)40-22-5-3-4-16-7-9-21(37)24(16)22/h3-6,8,14-15,18H,7,9-13H2,1-2H3,(H,33,38)(H,32,34,35)	
InChI Key	QUSSZSMDFABHLI-UHFFFAOYSA-N	
Physicochemical Property	Value	
Molecular Formula	C28H28F3N5O4	
Molecular Weight	555.55 g/mol [1]	
Solubility	DMSO: 25 mg/mL (45.0 mM)[2]	
Ethanol: 13 mg/mL (23.4 mM)		
Water: Insoluble	_	
Appearance	Light yellow to yellow solid[1]	

Biological Activity

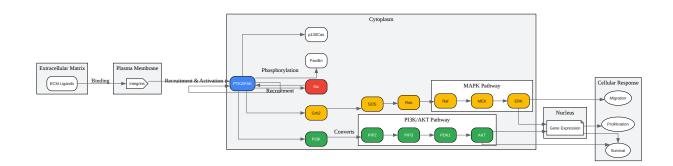
BI-4464 is a highly selective ATP-competitive inhibitor of PTK2/FAK with a reported half-maximal inhibitory concentration (IC50) of 17 nM in cell-free assays.[1][2] Its high selectivity has been demonstrated in broad kinase screening panels.[3] Due to its potent and selective inhibition of FAK, **BI-4464** is also utilized as a PTK2 ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[1]



Parameter	Value	Assay Type
IC50 (PTK2/FAK)	17 nM	Cell-free kinase assay[1][2]

PTK2/FAK Signaling Pathway

PTK2/FAK is a critical mediator of signaling downstream of integrin engagement with the extracellular matrix (ECM). Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyr397. This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, further amplifying downstream signaling. This signaling cascade ultimately influences key cellular processes such as proliferation, survival, and migration through the activation of pathways including the PI3K/AKT and MAPK/ERK pathways.[4][5][6]





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PTK2/FAK Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **BI-4464**.

In Vitro FAK Kinase Assay (IC50 Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of BI-4464 against purified FAK enzyme using the ADP-Glo™ Kinase Assay.[7][8]



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In Vitro FAK Kinase Assay Workflow

Materials:

- Purified recombinant human FAK enzyme
- FAK substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP
- FAK Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[7]
- BI-4464
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white opaque plates



Procedure:

- Compound Preparation: Prepare a serial dilution of BI-4464 in DMSO. Further dilute in FAK
 Kinase Buffer to the desired final concentrations.
- Reaction Setup: In a 384-well plate, add 1 μ L of the **BI-4464** solution or vehicle control (e.g., 5% DMSO).
- Add 2 μL of FAK enzyme solution (the optimal concentration should be predetermined by titration).
- Initiate the reaction by adding 2 μL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for FAK.
- Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[7]
- Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate
 the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation: Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the substrate for luciferase.
- Incubate at room temperature for 30 minutes.
- Measurement: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each BI-4464 concentration relative
 to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor
 concentration and fit the data to a four-parameter logistic equation to determine the IC50
 value.

Cell Viability Assay

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of **BI-4464** on the proliferation of cancer cell lines.[1][9]





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Cell Viability Assay Workflow

Materials:

- Cancer cell line of interest (e.g., SNU387, HUH-1)[1]
- · Complete cell culture medium
- BI-4464
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- 96-well opaque-walled plates suitable for luminescence measurements

Procedure:

- Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density in 100 μ L of complete culture medium. Include wells with medium only for background measurement.
- Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **BI-4464** in culture medium. Add the desired concentrations of **BI-4464** or vehicle control (e.g., DMSO) to the appropriate wells.
- Incubation: Incubate the plate for the desired treatment period (e.g., 18, 48, or 72 hours).[1]
- Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.
 b. Add 100 μL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.



- Measurement: Measure the luminescence using a luminometer.
- Data Analysis: Subtract the average background luminescence from all experimental wells.
 Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm the target engagement of **BI-4464** with PTK2/FAK in intact cells by measuring the thermal stabilization of the target protein.[10][11]



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Cellular Thermal Shift Assay (CETSA) Workflow

Materials:

- Cell line expressing PTK2/FAK
- Complete cell culture medium
- BI-4464
- PBS with protease inhibitors
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibody against total FAK (e.g., FAK Antibody YA448)[1]
- HRP-conjugated secondary antibody
- ECL substrate for chemiluminescence detection
- SDS-PAGE gels and Western blotting equipment



Procedure:

- Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentration of **BI-4464** or vehicle control (DMSO) for 1-2 hours at 37°C.
- Heat Challenge: Harvest the cells and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
- Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
- Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Protein Quantification: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.
- Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with a primary antibody specific for total FAK overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using an ECL substrate and an imaging system.
- Data Analysis: Quantify the band intensities for FAK at each temperature for both the
 vehicle- and BI-4464-treated samples. Normalize the intensities to the intensity at the lowest
 temperature. Plot the normalized intensities against the temperature to generate melting
 curves. A rightward shift in the melting curve for the BI-4464-treated sample indicates
 thermal stabilization of FAK and confirms target engagement.

Kinase Selectivity Profiling

To assess the selectivity of **BI-4464**, it is typically screened against a broad panel of kinases. Commercial services like Thermo Fisher's SelectScreen™ Kinase Profiling Services are often employed for this purpose. These services utilize various assay formats, such as fluorescence



resonance energy transfer (FRET) or luminescence-based assays, to measure the inhibitory activity of the compound against hundreds of different kinases. The results are usually presented as the percent inhibition at a fixed compound concentration (e.g., $1 \mu M$), providing a comprehensive overview of the compound's selectivity profile. The high selectivity of **BI-4464** for PTK2/FAK over other kinases is a key attribute that has been established through such profiling.[3]

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